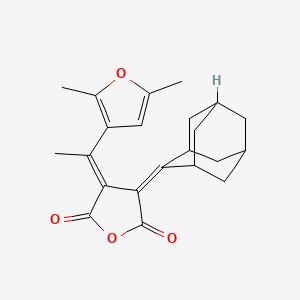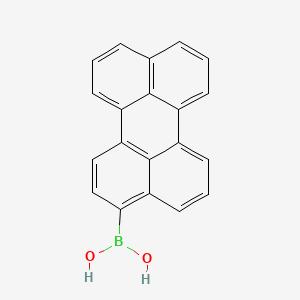
苝-3-硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perylene-3-boronic acid is an organic boron compound . It has a molecular formula of C20H13BO2 and a molecular weight of 296.12700 . It is a white to slightly yellow solid, stable at room temperature . It dissolves in organic solvents and is an important organic boron reagent .
Molecular Structure Analysis
The molecular structure of Perylene-3-boronic acid is characterized by the presence of a boronic acid group attached to a perylene core . The exact structural details are not available in the retrieved resources.Chemical Reactions Analysis
Boronic acids, including Perylene-3-boronic acid, are known for their ability to form reversible covalent bonds with certain molecules, such as diols . This property is utilized in various chemical reactions and has found applications in areas like organic synthesis .Physical And Chemical Properties Analysis
Perylene-3-boronic acid has a molecular weight of 296.12700 and a predicted density of 1.37±0.1g/ml . The predicted boiling point is 592.3±33.0℃ . It is soluble in organic solvents . More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用
Sensing Applications
Boronic acids, including Perylene-3-boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the study of biological systems and processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable in the field of biochemistry and molecular biology.
Separation Technologies
Boronic acids are also used in separation technologies . They can be used in the electrophoresis of glycated molecules , which can be particularly useful in the analysis of complex biological samples.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their unique properties and interactions make them a valuable tool in the creation of new drugs and treatments.
Suzuki–Miyaura Coupling
Perylene-3-boronic acid can be used in Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Building Materials for Microparticles
Boronic acids are employed as building materials for microparticles for analytical methods . This can be particularly useful in the development of new analytical techniques and methodologies.
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This can have significant implications in the treatment of diseases like diabetes.
作用机制
Target of Action
Perylene-3-boronic acid primarily targets carbon-based compounds in its reactions . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of Perylene-3-boronic acid involves its interaction with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Perylene-3-boronic acid are primarily those involved in carbon–carbon bond formation . The compound’s action in the SM coupling reaction leads to the formation of new carbon–carbon bonds, thereby affecting the structure and properties of the resulting compounds .
Pharmacokinetics
They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines
Result of Action
The result of Perylene-3-boronic acid’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics .
Action Environment
The action of Perylene-3-boronic acid can be influenced by environmental factors. For instance, the rate of release of the active boronic acid can affect the partitioning between cross-coupling and oxidative homo-coupling . A slow release rate allows the boronic acid to stay in low concentration, leading to a favorable partitioning . This is highly useful for the coupling of unstable substrates .
安全和危害
While specific safety and hazard information for Perylene-3-boronic acid is not available, boronic acids in general may have some corrosive properties. They should be handled with care to avoid contact with skin and eyes, and used in well-ventilated areas to avoid inhalation of their gases or dust .
未来方向
Boronic acids, including Perylene-3-boronic acid, are increasingly being utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also being used in areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of Perylene-3-boronic acid and other boronic acids seems promising with potential for further exploration in these areas .
属性
IUPAC Name |
perylen-3-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11,22-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSSIZYLDGLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

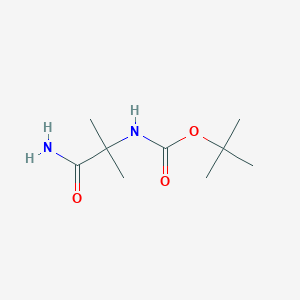
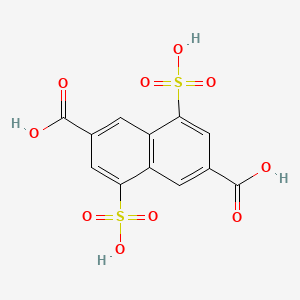
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)


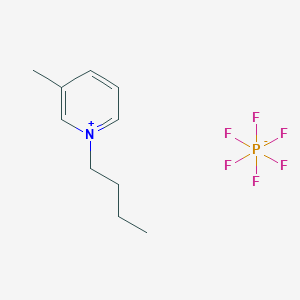


![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
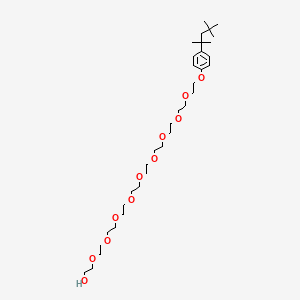

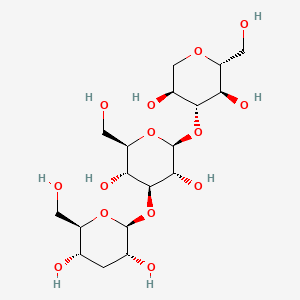
![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
